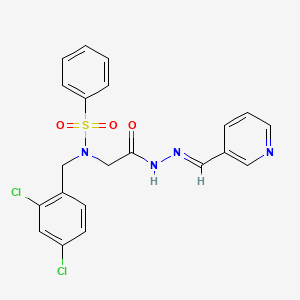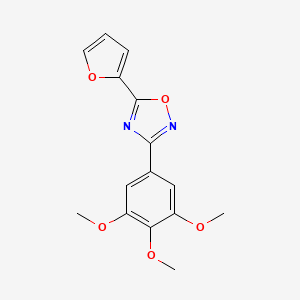
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CF3, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its unique properties.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential applications in the field of medicine. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis. Inhibition of these enzymes and pathways leads to the anti-inflammatory, anti-tumor, and anti-angiogenic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are responsible for inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to reduce the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to investigate its potential applications as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, more studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethylamine hydrochloride to produce this compound. This synthesis method has been reported in the literature and has been successfully reproduced in various laboratories.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-22-14)12-6-3-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIQGKBYZGUZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)




![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)
